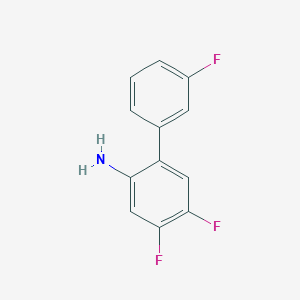
5-(3-Fluorophenyl)-2-methylbenzoic acid
Descripción general
Descripción
5-(3-Fluorophenyl)-2-methylbenzoic acid is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3-fluorophenylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs at elevated temperatures.
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative of 3-fluorophenylbenzene with a halogenated methylbenzoic acid under palladium-catalyzed conditions. This reaction is performed in the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids and esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitution may involve nucleophiles such as ammonia (NH₃).
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
5-(3-Fluorophenyl)-2-methylbenzoic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(3-Fluorophenyl)-2-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the compound's role in a given context.
Comparación Con Compuestos Similares
3-Fluorophenylacetic Acid: Similar structure but lacks the methyl group.
2-Methylbenzoic Acid: Similar structure but lacks the fluorine atom.
5-(3-Fluorophenyl)benzoic Acid: Similar structure but different position of the fluorine atom.
Uniqueness: 5-(3-Fluorophenyl)-2-methylbenzoic acid is unique due to the combination of the fluorine atom and the methyl group on the benzene ring, which imparts distinct chemical and physical properties compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-11(8-13(9)14(16)17)10-3-2-4-12(15)7-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNMLGNFSISBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7837936.png)

![4,5-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B7837954.png)



